Thalidomide-O-PEG6-OH
Description
Thalidomide-O-PEG6-OH is a derivative of thalidomide, a molecule historically notorious for its teratogenicity but repurposed for its immunomodulatory and anti-angiogenic properties. This compound features a polyethylene glycol (PEG) spacer with six ethylene oxide units (-PEG6-) attached to the oxygen atom of the thalidomide core, terminating in a hydroxyl group (-OH). The PEG linker enhances solubility and modulates pharmacokinetics, making it valuable in drug delivery systems and proteolysis-targeting chimeras (PROTACs) .
Formula: C₂₈H₃₈N₂O₁₃, Mol. Weight: 610.6 g/mol), shares the same PEG6 backbone but terminates in a carboxylic acid (-COOH) instead of a hydroxyl group. This difference in functional groups influences reactivity and application scope .
Properties
Molecular Formula |
C25H34N2O11 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C25H34N2O11/c28-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)27(24(18)31)19-4-5-21(29)26-23(19)30/h1-3,19,28H,4-17H2,(H,26,29,30) |
InChI Key |
OEFYPGIKIFTVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG6-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the PEG linker, followed by its attachment to thalidomide through a series of chemical reactions. The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield amine derivatives. Substitution reactions can result in a wide range of products with varying biological activities .
Scientific Research Applications
Thalidomide-O-PEG6-OH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential therapeutic applications.
Biology: Employed in studies to understand its effects on cellular processes and its potential as a tool for modulating biological pathways.
Medicine: Investigated for its potential to treat various diseases, including cancer, inflammatory conditions, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG6-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in regulating immune responses and cell proliferation. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Thalidomide-O-PEG6-OH with structurally related compounds, focusing on PEG length, terminal functional groups, molecular weight, and applications:
| Compound Name | PEG Length | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | PEG6 | -OH | Not explicitly provided* | ~610† | PROTACs, solubility enhancement |
| Thalidomide-O-PEG6-Acid | PEG6 | -COOH | C₂₈H₃₈N₂O₁₃ | 610.6 | Analytical method validation, QC |
| Thalidomide-5'-O-C2-OH | C2 (no PEG) | -OH | C₁₅H₁₄N₂O₆ | 318.28 | Chiral separation studies |
| Thalidomide-O-PEG3-COOH | PEG3 | -COOH | Not provided | ~430‡ | Conjugation in bifunctional molecules |
| Thalidomide-Piperazine-PEG1-COOH | PEG1 | -COOH | Not provided | Not provided | Complex molecule synthesis |
*Inferred from Thalidomide-O-PEG6-Acid by replacing -COOH with -OH.
†Estimated based on analog data.
‡Calculated assuming linear PEG3.
Key Observations:
PEG Length and Solubility :
- Longer PEG chains (e.g., PEG6 in this compound) improve aqueous solubility compared to shorter chains (e.g., PEG1 or C2 derivatives) .
- Thalidomide-5'-O-C2-OH lacks a PEG spacer, resulting in lower molecular weight (318.28 vs. ~610 g/mol) and reduced hydrophilicity .
Functional Group Reactivity: The -OH terminus in this compound facilitates hydrogen bonding and mild reactivity, suitable for non-covalent interactions in drug delivery. In contrast, -COOH derivatives (e.g., Thalidomide-O-PEG6-Acid) enable covalent conjugation via amide or ester bonds, critical for analytical standards and linker-drug conjugates .
Applications :
- This compound : Primarily used in PROTACs to recruit E3 ligases, leveraging PEG6 for optimal linker length and solubility .
- Thalidomide-O-PEG6-Acid : Employed in quality control (QC) for method validation due to its stability and compatibility with HPLC analysis .
- Thalidomide-Piperazine-PEG1-COOH : Integrates piperazine for enhanced rigidity, aiding in the synthesis of targeted conjugates .
Research Findings and Pharmacokinetic Insights
- Chiral Separation: Thalidomide derivatives require precise chiral separation due to their stereospecific activity. PEGylated variants like this compound exhibit improved resolution in polysaccharide-type stationary phases compared to non-PEGylated analogs .
- Stability : PEG6-linked compounds demonstrate enhanced plasma stability over shorter PEG variants, reducing off-target effects in vivo .
- Biodistribution : Longer PEG chains (PEG6 vs. PEG3) prolong circulation time, enhancing tumor targeting in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
